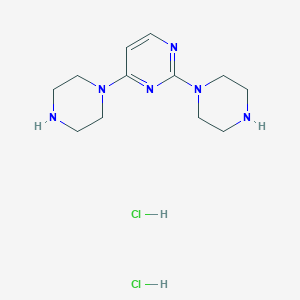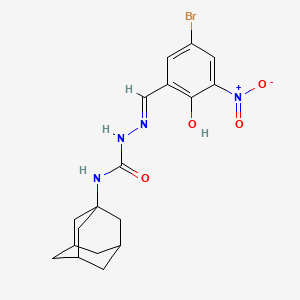
2,4-di-1-piperazinylpyrimidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-di-1-piperazinylpyrimidine dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmacological activities. This compound is a derivative of pyrimidine, which is a heterocyclic organic compound that is commonly found in nucleic acids. The synthesis of 2,4-di-1-piperazinylpyrimidine dihydrochloride has been a subject of interest for many researchers due to its potential applications in drug development.
Mechanism of Action
The mechanism of action of 2,4-di-1-piperazinylpyrimidine dihydrochloride is not fully understood, but several studies have suggested that this compound may act by inhibiting specific enzymes or signaling pathways that are involved in disease progression. For example, 2,4-di-1-piperazinylpyrimidine dihydrochloride has been reported to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and are often dysregulated in cancer cells.
Biochemical and Physiological Effects:
2,4-di-1-piperazinylpyrimidine dihydrochloride has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. For example, this compound has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation in animal models of disease. However, the exact mechanisms underlying these effects are still being investigated.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,4-di-1-piperazinylpyrimidine dihydrochloride in lab experiments is its potential to exhibit specific biological activities that may be useful for drug development. However, there are also several limitations associated with the use of this compound. For example, 2,4-di-1-piperazinylpyrimidine dihydrochloride may exhibit cytotoxicity at high concentrations, which can interfere with experimental results. Additionally, the solubility and stability of this compound can be a challenge, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 2,4-di-1-piperazinylpyrimidine dihydrochloride. One potential area of investigation is the development of more efficient and scalable synthesis methods for this compound. Additionally, further studies are needed to elucidate the exact mechanisms of action of 2,4-di-1-piperazinylpyrimidine dihydrochloride and to identify specific molecular targets for this compound. Finally, the potential use of 2,4-di-1-piperazinylpyrimidine dihydrochloride as a therapeutic agent for various diseases should be further explored in preclinical and clinical studies.
Synthesis Methods
The synthesis of 2,4-di-1-piperazinylpyrimidine dihydrochloride involves the reaction of 2,4-dichloropyrimidine with piperazine in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt of 2,4-di-1-piperazinylpyrimidine. The synthesis of this compound has been reported in several research articles, and the purity and yield of the product can be optimized by varying the reaction conditions.
Scientific Research Applications
2,4-di-1-piperazinylpyrimidine dihydrochloride has been extensively studied for its potential biological and pharmacological activities. This compound has been reported to exhibit antitumor, antiviral, and anti-inflammatory properties. Several studies have also investigated the use of 2,4-di-1-piperazinylpyrimidine dihydrochloride as a potential drug candidate for the treatment of various diseases such as cancer, HIV, and Alzheimer's disease.
properties
IUPAC Name |
2,4-di(piperazin-1-yl)pyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6.2ClH/c1-2-15-12(18-9-5-14-6-10-18)16-11(1)17-7-3-13-4-8-17;;/h1-2,13-14H,3-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKLYIMJFLXWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC=C2)N3CCNCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide](/img/structure/B6039098.png)
![2-(1,3-benzodioxol-5-yl)-7-chloro-8-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6039108.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B6039109.png)
![N-(4-chlorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6039121.png)

![N-(4-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B6039141.png)
![3-[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]-5-(2,5-dimethyl-3-furyl)-1,2,4-triazine](/img/structure/B6039150.png)
![ethyl 3-(3-chlorobenzyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6039155.png)
![1-phenyl-3-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B6039161.png)

![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B6039180.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B6039188.png)
![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B6039196.png)
![N-{[(4-iodophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B6039198.png)